molecular formula C19H17NO5S B3683351 (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B3683351
M. Wt: 371.4 g/mol
InChI Key: KHMOSRWYFWTIDK-WJDWOHSUSA-N
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Description

(5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of diabetes and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-phenyl-1,3-thiazolidine-2,4-dione with 3,4,5-trimethoxybenzaldehyde under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, leading to the formation of alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or ether.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of thiazolidinedione are known for their role in the treatment of type 2 diabetes by acting as insulin sensitizers. This compound could potentially be explored for similar therapeutic applications.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione would depend on its specific biological activity. For example, if it acts as an insulin sensitizer, it might bind to peroxisome proliferator-activated receptors (PPARs) and modulate gene expression involved in glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used to treat type 2 diabetes.

    Pioglitazone: Another thiazolidinedione with similar applications.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5Z)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione may have unique structural features or biological activities that distinguish it from other thiazolidinediones. For example, the presence of the trimethoxybenzylidene group could confer specific binding properties or metabolic stability.

Properties

IUPAC Name

(5Z)-3-phenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-23-14-9-12(10-15(24-2)17(14)25-3)11-16-18(21)20(19(22)26-16)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMOSRWYFWTIDK-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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